PD-1/PD-L1 Inhibitor 3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

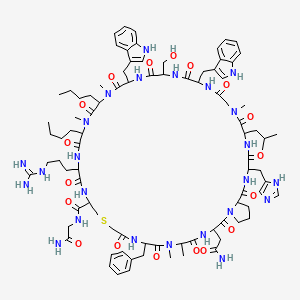

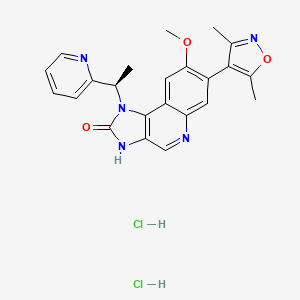

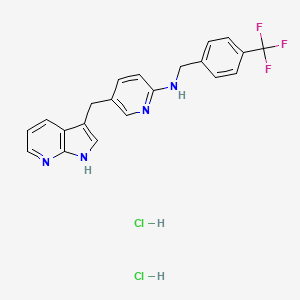

PD-1/PD-L1 Inhibitor 3 is a macrocyclic inhibitor of the PD-1/PD-L1 interaction, with an IC50 of 5.6 nM . It is part of a class of immune checkpoints that have been recognized as anticancer drug targets for many years . The inhibitors are designed to block the interaction between PD-1 and PD-L1, inhibiting the transcription and translation of PD-L1, and promoting the degradation of PD-L1 protein .

Synthesis Analysis

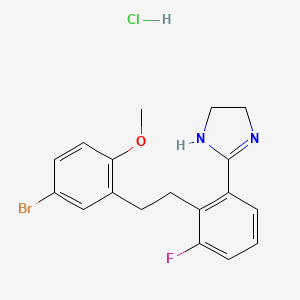

A series of indanes were synthesized as novel small-molecule inhibitors of PD-1/PD-L1 interaction . The structure-activity relationships demonstrated that conformational restriction with (S)-indane is superior in potency to inhibit the interaction of PD-1 and PD-L1 .

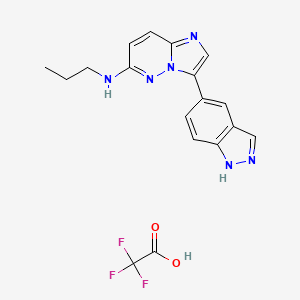

Molecular Structure Analysis

The molecular structure of PD-1/PD-L1 Inhibitor 3 is determined by the binding sites of PD-1 to PD-L1, as determined by the crystal structure of the protein complex and also based on MM/GBSA analysis .

Chemical Reactions Analysis

PD-1/PD-L1 inhibitors are used to shift the balance toward immune activation, further enhancing tumor immunosurveillance, and anti-tumor immune responses .

Physical And Chemical Properties Analysis

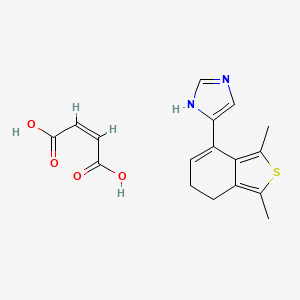

PD-1/PD-L1 inhibitors exhibit different mechanisms of action and activities due to their different chemical natures and pharmacological properties .

Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of “PD-1/PD-L1 Inhibitor 3”, focusing on unique applications:

Melanoma Treatment

PD-1/PD-L1 inhibitors like nivolumab and pembrolizumab are approved for treating advanced melanoma. They work by targeting PD-1 and blocking its interaction with PD-L1 and PD-L2, which helps in tumor immunotherapy .

Non-Small Cell Lung Cancer (NSCLC)

These inhibitors are also used in the therapy of NSCLC, where they have shown efficacy in improving patient outcomes by enhancing the immune system’s ability to fight cancer cells .

Renal Cell Carcinoma (RCC)

In RCC treatment, PD-1/PD-L1 inhibitors have been permitted due to their ability to block the inhibitory signals that prevent T cells from attacking tumor cells .

Colorectal Cancer (CRC)

Clinical studies indicate that PD-1/PD-L1 inhibitors can be effective in treating patients with mismatch repair-deficient/microsatellite instability-high (dMMR/MSI-H) metastatic CRC, with some patients achieving an objective response .

Hepatocellular Carcinoma (HCC)

Combination therapy with PD-1/PD-L1 inhibitors and anti-angiogenic drugs has shown superior outcomes in terms of overall survival (OS) and progression-free survival (PFS) for HBV-related HCC compared to anti-angiogenic monotherapy .

Immune Escape Prevention

PD-1/PD-L1 inhibitors function by binding to either PD-1 or PD-L1, preventing their interaction and thus restoring the immune cells’ ability to recognize and kill tumor cells, avoiding immune escape .

Mecanismo De Acción

Target of Action

The primary targets of PD-1/PD-L1 Inhibitor 3 are the Programmed Cell Death Protein 1 (PD-1) and its ligand Programmed Cell Death Ligand 1 (PD-L1) . These proteins play a crucial role in regulating the immune system and preventing autoimmunity . Cancer cells can manipulate this system, allowing them to escape immune detection and promote tumor growth .

Mode of Action

PD-1/PD-L1 Inhibitor 3 works by blocking the interaction between PD-1 and PD-L1 . Normally, the binding of PD-L1 to PD-1 sends inhibitory signals to T cells, suppressing their ability to mount an effective immune response against the tumor . By blocking this interaction, PD-1/PD-L1 Inhibitor 3 prevents this suppression, thereby enhancing the immune system’s ability to fight against cancer cells .

Biochemical Pathways

The PD-1/PD-L1 pathway is a key biochemical pathway affected by PD-1/PD-L1 Inhibitor 3 . When PD-L1 binds to PD-1, it initiates an intracellular cascade involving the recruitment of phosphatases that inactivate intracellular downstream effectors of T-cell activation . This leads to the suppression of T cell functions . By inhibiting the PD-1/PD-L1 interaction, PD-1/PD-L1 Inhibitor 3 blocks this pathway, restoring the activity of T cells .

Result of Action

The primary result of PD-1/PD-L1 Inhibitor 3 action is the enhancement of the immune system’s ability to fight against cancer cells . By blocking the PD-1/PD-L1 interaction, the inhibitor prevents the suppression of T cells, leading to increased T cell activation and proliferation . This results in a stronger immune response against the tumor, inhibiting tumor growth .

Action Environment

The tumor microenvironment plays a significant role in the action of PD-1/PD-L1 Inhibitor 3 . Factors such as the presence of other immune cells, the expression levels of PD-1 and PD-L1, and the acidity of the environment can all influence the compound’s action, efficacy, and stability

Safety and Hazards

Direcciones Futuras

PD-1/PD-L1 inhibitors combination therapy for unresectable HCC was associated with better clinical outcomes than anti-angiogenic monotherapy, especially for HBV infection and Asian population . For future directions of strategies for developing PD-1/PD-L1 inhibitors, two realistic fields are suggested: bi-functional or multi-functional small molecules; nano-material to deliver siRNAs .

Propiedades

IUPAC Name |

N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H126N24O18S/c1-10-12-30-69-82(125)102-60(29-21-33-95-89(92)93)78(121)108-68(77(120)98-44-73(91)116)47-132-48-75(118)101-64(36-52-23-15-14-16-24-52)85(128)110(7)51(5)76(119)104-66(40-72(90)115)87(130)113-34-22-32-70(113)83(126)103-62(39-55-43-94-49-99-55)80(123)105-63(35-50(3)4)84(127)109(6)45-74(117)100-61(37-53-41-96-58-27-19-17-25-56(53)58)79(122)107-67(46-114)81(124)106-65(38-54-42-97-59-28-20-18-26-57(54)59)86(129)112(9)71(31-13-11-2)88(131)111(69)8/h14-20,23-28,41-43,49-51,60-71,96-97,114H,10-13,21-22,29-40,44-48H2,1-9H3,(H2,90,115)(H2,91,116)(H,94,99)(H,98,120)(H,100,117)(H,101,118)(H,102,125)(H,103,126)(H,104,119)(H,105,123)(H,106,124)(H,107,122)(H,108,121)(H4,92,93,95) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUDCIZFSQEZFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N(CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)C)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H126N24O18S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1852.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide](/img/structure/B560303.png)

![[2-(Methylamino)-2-oxoethyl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B560306.png)

![(2S)-2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B560315.png)